Self-assembled graphene/BUBD-1 hybrids for ultrasensitive organic phototransistors†
Journal of Materials Chemistry C Pub Date: 2022-06-21 DOI: 10.1039/D2TC01352E
Abstract
Organic molecules have been attracting intense attention as promising candidates in future large-area, low-manufacturing-cost, and flexible optoelectronic devices. However, limited by their short exciton diffusion length, low mobility, and poor crystallinity, the fabrication of high-performance photodetectors faces severe challenges. Herein, using graphene as a growth substrate, a highly ordered BUBD-1 molecular packing was directly assembled employing conventional thermal evaporation. A sensitive phototransistor covering the UV-visible range (295–658 nm) was demonstrated based on this self-assembled graphene/BUBD-1 organic hybrid. The strong light–matter interaction of organic molecules and efficient interfacial charge transfer enabled a high responsivity of ∼106 A W−1 and reasonable specific detectivity of >1012 cm Hz1/2 W−1. Interestingly, the separation and recombination processes of photogenerated electron–hole pairs were highly gate-tunable, and the fastest rise/decay time of 0.33/0.49 ms was simultaneously achieved at VG = −60 V. The charge transfer that dominated the rise time was limited by two elements: interfacial electric field and carrier density in graphene. For the annihilation of photogenerated carriers, indirect recombination centers in the organic molecular layer and interfacial potential barrier height play a decisive role in the decay time. Our results open up a new avenue for constructing large-scale hybrid films by simple direct growth and also provide some insights into interfacial photogenerated carrier dynamics for electronic applications.
![Graphical abstract: Self-assembled graphene/BUBD-1 hybrids for ultrasensitive organic phototransistors](http://scimg.chem960.com/usr/1/D2TC01352E.jpg)
Recommended Literature
- [1] Novel superconducting structures of BH2 under high pressure†
- [2] Synthesis, characterization, antimicrobial activity, and toxicity evaluation of aminolevulinic acid–silver and silver–iron nanoparticles for potential applications in agriculture
- [3] A metal-free tandem ring-opening/ring-closing strategy for the heterocyclic conversion of benzoxazin-4-ones to oxazolines†
- [4] Copper-catalyzed oxidative direct C3-cyanoarylation of quinoxalin-2(1H)-ones via denitrogenative ring-opening of 3-aminoindazoles†
- [5] Effective liquid phase hydrodechlorination of diclofenac catalysed by Pd/CeO2†
- [6] Rapid simultaneous electrochemical sensing of tea polyphenols†
- [7] Application of deep learning to support peak picking during non-target high resolution mass spectrometry workflows in environmental research†
- [8] A hybrid method for prediction and repositioning of drug Anatomical Therapeutic Chemical classes†
- [9] Back cover
- [10] PDMS-based microfluidic device with multi-height structures fabricated by single-step photolithography using printed circuit board as masters
![Journal of Materials Chemistry C](https://scimg.chem960.com/usr/1/TC010006.jpg)
Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 16929-05-8
-
CAS no.: 1467-16-9
-
CAS no.: 107016-79-5
-
CAS no.: 131896-42-9